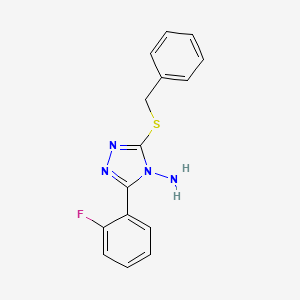![molecular formula C20H22ClN5O3S B12155390 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12155390.png)
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of the following components:
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]: This part contains a triazole ring with an amino group and an ethoxyphenyl substituent.
N-(4-chloro-2-methoxy-5-methylphenyl)acetamide: Here, we have an acetamide group attached to a chloro-substituted phenyl ring.
In simpler terms, this compound combines a triazole moiety with a phenylacetamide group. Triazoles are known for their diverse biological activities, making this compound intriguing for further investigation.
Preparation Methods
The synthetic route to this compound involves several steps:
Formation of the Triazole Ring: Start with an appropriate precursor (e.g., an ethoxyphenyl-substituted aldehyde or ketone) and react it with a thiosemicarbazide derivative. Cyclization under suitable conditions yields the 1,2,4-triazole ring.
Amination: Introduce the amino group by reacting the triazole compound with an amine (e.g., ammonia or an amine derivative).
Chlorination and Methylation: The chloro- and methoxy-substituted phenyl group can be introduced using appropriate reagents.
Acetylation: Finally, acetylate the amino group to form the acetamide.
Industrial production methods may involve variations of these steps, optimized for efficiency and yield.
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo oxidation (e.g., conversion of the thio group to a sulfoxide or sulfone) or reduction (e.g., reduction of the nitro group if present).
Substitution Reactions: The chloro and methoxy groups are susceptible to substitution reactions (e.g., nucleophilic aromatic substitution).
Common Reagents: Sodium borohydride (NaBH₄) is often used for reduction steps.
Major Products: The final compound itself is the major product, but intermediates during synthesis are also relevant.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antimicrobial, antifungal, or antiviral agent.
Agrochemicals: Explore its use as a pesticide or herbicide.
Materials Science: Assess its role in materials with specific properties (e.g., optical, electronic, or catalytic).
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Investigate signaling pathways modulated by its interaction with cellular components.
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H22ClN5O3S |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C20H22ClN5O3S/c1-4-29-14-7-5-13(6-8-14)19-24-25-20(26(19)22)30-11-18(27)23-16-9-12(2)15(21)10-17(16)28-3/h5-10H,4,11,22H2,1-3H3,(H,23,27) |
InChI Key |
XQUOCUGMWDZGRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C(=C3)C)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12155309.png)
![4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-5,7-dimethylquinoline-3-carboxamide](/img/structure/B12155314.png)

![1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide](/img/structure/B12155324.png)
![3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methoxy-N-methylbenzamide](/img/structure/B12155326.png)
![(2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12155329.png)
![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155333.png)
![2-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline](/img/structure/B12155346.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12155354.png)
![7,8-dimethoxy-3-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12155363.png)
![4-[({[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12155377.png)
![2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)pheny l]acetamide](/img/structure/B12155380.png)
![3-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12155388.png)

